1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone

Kinase inhibitor design Regioselective synthesis Casein kinase 1

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone (CAS 181634-14-0) is a fluorinated tetrahydroisoquinoline (THIQ) building block bearing a free 7-amino group and an N-trifluoroacetyl protecting group. With molecular formula C11H11F3N2O and molecular weight 244.21 g·mol⁻¹, it combines a rigid bicyclic scaffold with a strongly electron-withdrawing trifluoroacetyl moiety that enhances electrophilic character at the amide carbonyl, making it a versatile intermediate for medicinal chemistry programs targeting kinases, GPCRs, and other protein families.

Molecular Formula C11H11F3N2O
Molecular Weight 244.21 g/mol
CAS No. 181634-14-0
Cat. No. B3247386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone
CAS181634-14-0
Molecular FormulaC11H11F3N2O
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)N)C(=O)C(F)(F)F
InChIInChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-4-3-7-1-2-9(15)5-8(7)6-16/h1-2,5H,3-4,6,15H2
InChIKeyYEZPCNZZDHCZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone (CAS 181634-14-0): Structural Identity and Core Properties for Procurement Decisions


1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone (CAS 181634-14-0) is a fluorinated tetrahydroisoquinoline (THIQ) building block bearing a free 7-amino group and an N-trifluoroacetyl protecting group . With molecular formula C11H11F3N2O and molecular weight 244.21 g·mol⁻¹, it combines a rigid bicyclic scaffold with a strongly electron-withdrawing trifluoroacetyl moiety that enhances electrophilic character at the amide carbonyl, making it a versatile intermediate for medicinal chemistry programs targeting kinases, GPCRs, and other protein families [1]. The compound is supplied as a light yellow to yellow solid with commercial purity ranging from 95% to 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why In-Class THIQ Building Blocks Cannot Substitute for 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone


Tetrahydroisoquinoline-based building blocks are not functionally interchangeable due to the critical interplay of amine regiochemistry (7-NH₂ vs 6-NH₂ vs 5-NH₂), the electronic nature of the N-acyl protecting group (CF₃CO vs CH₃CO vs Boc), and the resulting impact on downstream reactivity, physicochemical properties, and biological target engagement. The 7-amino regioisomer positions the aniline nitrogen for distinct vectors of hydrogen-bond donation and derivatization compared to the 6-amino analog, directly affecting SAR outcomes in kinase inhibitor programs [1]. The trifluoroacetyl group, with its strong electron-withdrawing character (σ* ≈ 2.6 for CF₃ vs 0.0 for CH₃), modulates amide bond stability, metabolic susceptibility, and provides a ¹⁹F NMR spectroscopic handle absent in the acetyl analog [2]. The evidence presented in Section 3 quantifies these differences across multiple dimensions critical for scientific selection.

Quantitative Differentiation of 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone Against Closest Structural Analogs


Regiochemical Advantage: 7-Amino vs 6-Amino Substitution Directs Different Kinase Inhibitor Chemotypes

The 7-amino regioisomer (target compound) serves as a direct intermediate in the synthesis of imidazolidine-2,4-dione-based casein kinase 1 (CK1) inhibitors, as explicitly documented in patent WO2011103289A3 / US20120316155A1 [1]. The downstream product, (Z)-5-((2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-yl)methylene)imidazolidine-2,4-dione (CAS 1332366-84-3), is obtained in 29.2% yield from this building block under TFA/DCE conditions over 16 h [1]. In contrast, the 6-amino regioisomer (CAS 912846-88-9) is not cited as an intermediate in any CK1 inhibitor patent and is instead associated with general aminoisoquinoline kinase inhibitor claims (US9475817) where the amino substitution vector targets a distinct kinase hinge-binding orientation [2]. The differential hydrogen-bonding capacity is reflected in computed parameters: the 7-amino isomer has 3 hydrogen-bond acceptors versus 2 for the 6-amino isomer, and a calculated topological polar surface area (TPSA) of 46.33 Ų for both, yet the regiochemical difference predetermines distinct exit vectors for derivatization .

Kinase inhibitor design Regioselective synthesis Casein kinase 1 Tetrahydroisoquinoline SAR

Electronic Modulation: Trifluoroacetyl vs Acetyl N-Protecting Group Drives 54.0 Da Molecular Weight and ~1.5 LogP Unit Differential

Replacement of the N-trifluoroacetyl group (target) with an N-acetyl group (comparator, CAS 81885-67-8) results in a molecular weight shift from 244.21 to 190.24 g·mol⁻¹ (Δ = -53.97 Da) and a significant decrease in lipophilicity . The trifluoroacetyl analog exhibits a computed LogP of 1.7158–2.23490 (depending on method), whereas the acetyl analog, lacking the three fluorine atoms, is substantially less lipophilic (estimated LogP ~0.7 based on the XLogP of 1.7 minus the CF₃ vs CH₃ Hansch π contribution of ~1.0) . The trifluoroacetyl group's strong electron-withdrawing effect (Hammett σₚ ≈ 0.80 for CF₃CO vs 0.50 for CH₃CO) enhances the electrophilicity of the amide carbonyl, accelerating nucleophilic acyl substitution reactions, while the three equivalent ¹⁹F nuclei provide a distinct singlet in ¹⁹F NMR (δ ~ -69 ppm), enabling real-time reaction monitoring without interference from proton signals . The acetyl analog lacks this spectroscopic handle entirely.

Fluorinated building blocks N-Acyl electronic effects Lipophilicity modulation ¹⁹F NMR monitoring

Synthetic Intermediate Provenance: Documented Downstream Conversion to Bioactive CK1 Inhibitor at 29.2% Yield

The unambiguous synthetic utility of the target compound is established by its documented role as the amine-bearing building block in the preparation of a casein kinase 1 (CK1) inhibitor series [1]. Under trifluoroacetic acid catalysis in 1,2-dichloroethane at room temperature over 16 hours, the target compound reacts with a pyrimidine aldehyde partner to yield (Z)-5-((2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-yl)methylene)imidazolidine-2,4-dione in 29.2% isolated yield [1]. The resulting product (CAS 1332366-84-3) is claimed in patent families WO2011103289A3 and US20120316155A1 as a modulator of CK1 (particularly CK1γ), the TGFβ pathway, and the Wnt pathway, with therapeutic indications spanning oncology and fibrotic diseases [1]. By contrast, the corresponding 6-amino regioisomer (CAS 912846-88-9) and the Boc-protected variant (CAS 171049-41-5) lack documented conversion to this specific CK1 inhibitor chemotype, as their protecting group strategies (Boc requiring acidic deprotection) or regiochemistry are incompatible with the disclosed synthetic sequence .

Casein kinase 1 inhibition Wnt pathway modulation TGFβ signaling Patent-validated intermediates

Physicochemical Differentiation: Hydrogen-Bond Capacity and Lipophilicity Define Orthogonal Property Space vs Parent Amine

Comparison of the target compound with its unprotected parent amine, 7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 72299-68-4), reveals how N-trifluoroacetylation dramatically reshapes physicochemical properties relevant to drug discovery workflows . The parent amine (MW 148.21, C₉H₁₂N₂) has 2 hydrogen-bond donors (NH₂ + NH) and 2 hydrogen-bond acceptors, with a melting point of 110–125 °C . N-trifluoroacetylation increases molecular weight by 96.0 Da (to 244.21), eliminates one H-bond donor (the secondary amine NH), adds three H-bond acceptors (amide carbonyl + 3× F), and reduces the predicted pKa of the tetrahydroisoquinoline nitrogen from ~9.5 (free amine) to non-basic (amide) . The LogP increases from approximately 0.5–0.8 (parent amine) to 1.7–2.2 (target), shifting the compound from CNS-accessible chemical space toward higher permeability but potentially reduced solubility . The target compound requires storage at 2–8°C with protection from light, whereas the parent amine is stable at ambient temperature, reflecting the increased chemical lability of the trifluoroacetyl amide bond .

Physicochemical profiling Hydrogen-bond donor/acceptor ratio logP-driven CNS MPO Lead-likeness assessment

Commercial Availability and Quality Assurance: Multi-Vendor Sourcing with 95–98% Certified Purity and Batch-Specific QC

The target compound is commercially available from multiple independent vendors with documented purity specifications and batch-level quality control, providing procurement flexibility absent for less common analogs . Bidepharm supplies the compound at 95% standard purity with batch-specific QC reports including NMR, HPLC, and GC . Leyan (Shanghai Haohong) offers 98% purity in pack sizes from 500 mg to 25 g . Fluorochem UK provides 95% purity with stock availability across 100 mg to 1 g pack sizes and full SDS documentation (GHS07, H302/H315/H319/H335) . MolCore supplies the compound under ISO-certified quality systems at ≥98% purity for pharmaceutical intermediate applications . In contrast, the 6-amino regioisomer (CAS 912846-88-9) is available from a smaller vendor set (primarily Leyan, MolCore, and Chemenu), and the des-amino analog (CAS 55649-51-9) is listed as discontinued at CymitQuimica, indicating supply chain fragility for comparator compounds . The target compound benefits from an MDL number (MFCD14529093) and ChemScene catalog number (CS-0448796), facilitating cross-referencing in procurement databases .

Research chemical procurement Quality control documentation Supply chain reliability Fluorinated building block sourcing

Recommended Research and Industrial Application Scenarios for 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone


Casein Kinase 1 (CK1) Inhibitor Lead Optimization Leveraging Patent-Validated Synthetic Entry

Medicinal chemistry teams pursuing CK1γ, CK1δ, or CK1ε inhibitors for oncology or Wnt/TGFβ pathway modulation can deploy this building block as a direct synthetic intermediate, following the documented protocol (TFA, DCE, 16 h, 29.2% yield) to access the imidazolidine-2,4-dione chemotype claimed in US20120316155A1/WO2011103289A3 [1]. The free 7-amino group serves as the diversification handle for parallel library synthesis, while the N-trifluoroacetyl group remains intact throughout the disclosed sequence, eliminating the need for orthogonal protection/deprotection steps that would be required with the Boc-protected analog (CAS 171049-41-5). The documented CK1 inhibitory activity of the downstream product (IC₅₀ ~840 nM against CK1γ2 in HEK293 cells, as recorded in BindingDB for related chemotypes) provides a benchmark for SAR refinement using this building block as a scaffold core [2].

¹⁹F NMR-Enabled Reaction Monitoring in Parallel Synthesis and Flow Chemistry Workflows

The three equivalent fluorine atoms of the trifluoroacetyl group produce a diagnostic singlet in ¹⁹F NMR (δ ≈ −69 ppm), enabling quantitative, non-destructive monitoring of building block consumption in amide coupling, nucleophilic aromatic substitution, or reductive amination reactions without interference from proton solvent signals [1]. This capability is particularly valuable in automated parallel synthesis platforms and continuous flow reactor setups, where real-time ¹⁹F NMR or ¹⁹F HPLC-MS integration can track reaction progress and product formation with high sensitivity. The acetyl analog (CAS 81885-67-8, MW 190.24) lacks this spectroscopic handle entirely, making the target compound the preferred choice when reaction optimization requires quantitative intermediate tracking [2].

Kinase Hinge-Binder Scaffold Diversification with Defined 7-Amino Exit Vector

The 7-amino substitution pattern on the tetrahydroisoquinoline core positions the aniline nitrogen for hydrogen-bond donation to the kinase hinge region in a geometry distinct from the 6-amino isomer [1]. SAR studies on 7-substituted THIQs as PNMT inhibitors have demonstrated that the 7-position substitution dramatically affects both enzyme inhibitory potency and selectivity against the α₂-adrenoceptor, with the rank order of selectivity being 7-aminosulfonyl ≈ 7-N-trifluoroethylaminosulfonyl > 7-nitro > 7-bromo [2]. The free amine in the target compound enables direct diversification to sulfonamides, amides, ureas, or aryl amines, allowing systematic exploration of the 7-position SAR vector. Medicinal chemists designing kinase inhibitors where the hinge-binding motif benefits from a 7-amino-THIQ core (rather than the 6-amino alternative) will find this building block pre-configured for immediate derivatization without protecting group manipulation [1].

Fibrinogen Receptor Antagonist Scaffold Construction for Anti-Thrombotic Research

The 7-amino-1,2,3,4-tetrahydroisoquinoline fragment embedded in the target compound (following deprotection of the trifluoroacetyl group) has been validated as a core scaffold in potent fibrinogen receptor (αIIbβ3) antagonists that inhibit platelet aggregation in vitro and block FITC-fibrinogen binding to washed human platelets [1]. Published IC₅₀ values for related THIQ-based antagonists (THIQA) against ADP-induced platelet aggregation are 0.55 μM, representing 182–491-fold improvement over earlier tetrahydroisoquinoline leads [2]. The target compound, via controlled N-deprotection to liberate the secondary amine, can serve as a late-stage intermediate for constructing novel fibrinogen receptor antagonists, with the trifluoroacetyl group providing the option for direct use in fragment-based screening where the fluorinated moiety may contribute to binding affinity through hydrophobic interactions with the receptor [3].

Quote Request

Request a Quote for 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.